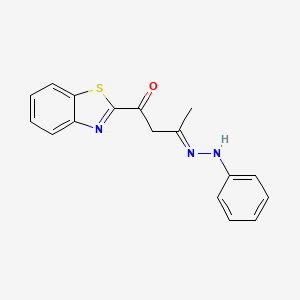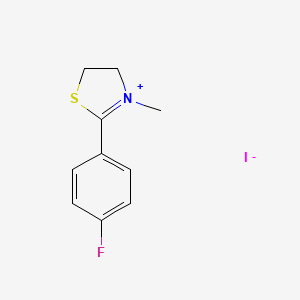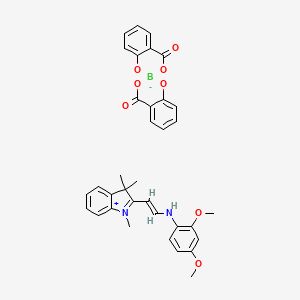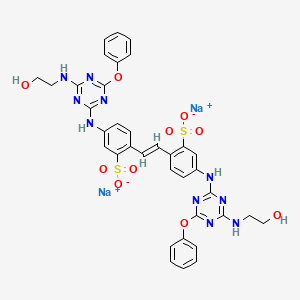
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- is a complex organic compound with a unique structure that includes a pyrrolo-pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo-pyridine core, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-purity 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)-.
化学反应分析
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine core that exhibit similar reactivity and applications.
Piperidine derivatives: Compounds containing a piperidine ring, which may have comparable biological activities.
Uniqueness
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-((bis(2-hydroxyethyl)amino)methyl)-6-methyl-4-(1-piperidinyl)- stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
属性
CAS 编号 |
173174-85-1 |
|---|---|
分子式 |
C18H26N4O4 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-[[bis(2-hydroxyethyl)amino]methyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C18H26N4O4/c1-13-11-14-15(16(19-13)21-5-3-2-4-6-21)18(26)22(17(14)25)12-20(7-9-23)8-10-24/h11,23-24H,2-10,12H2,1H3 |
InChI 键 |
JCTZWOFEQMDRQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















